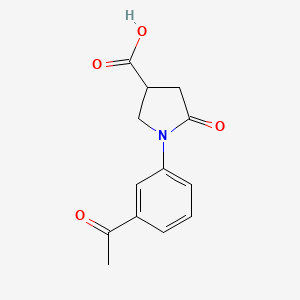

1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with an acetylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylbenzoic acid with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-2-pyrrolidinone: Shares a similar pyrrolidine ring structure but differs in the position of the acetyl group.

3-Acetylphenylacetic acid: Contains the acetylphenyl moiety but lacks the pyrrolidine ring.

5-Oxopyrrolidine-3-carboxylic acid: Similar pyrrolidine ring structure but without the acetylphenyl substitution.

Uniqueness: 1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its acetylphenyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylphenol with a suitable pyrrolidine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product.

Biological Activity

This compound has demonstrated various biological activities, which can be categorized as follows:

Anticancer Activity

Research has indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study involving A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability significantly compared to controls. For instance, one derivative reduced A549 viability to 63.4% (p < 0.05) when treated at a concentration of 100 µM for 24 hours .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| Compound A | A549 | 63.4 | <0.05 |

| Compound B | A549 | 21.2 | <0.001 |

| Control (Cisplatin) | A549 | 15.0 | - |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. However, initial screenings showed limited activity with MIC values greater than 128 µg/mL for some derivatives . Further modifications to the structure may enhance its efficacy against these pathogens.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival pathways. The presence of the acetyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Study on Anticancer Properties

In a comparative study, various derivatives were tested against A549 cells, revealing that compounds with specific substitutions exhibited enhanced anticancer activity. For example, a derivative with a dichloro substitution significantly reduced cell viability to 21.2%, indicating that structural modifications can lead to improved therapeutic potential .

Antimicrobial Screening

A library of compounds was screened against multidrug-resistant bacterial strains using broth microdilution techniques. While initial results showed limited activity for some derivatives, ongoing research aims to optimize structures for better efficacy against resistant strains .

Properties

IUPAC Name |

1-(3-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8(15)9-3-2-4-11(5-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOHFSCDNBLYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.